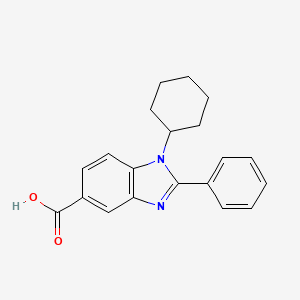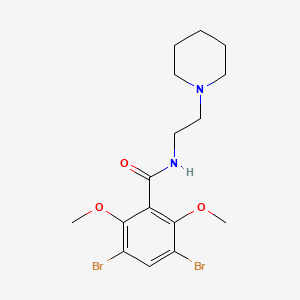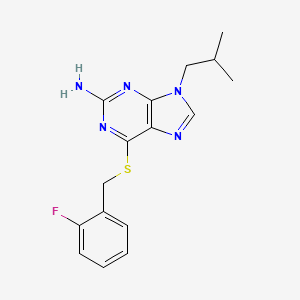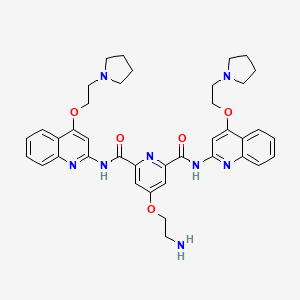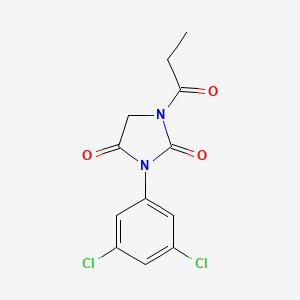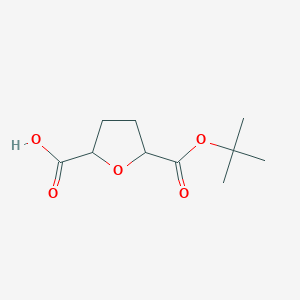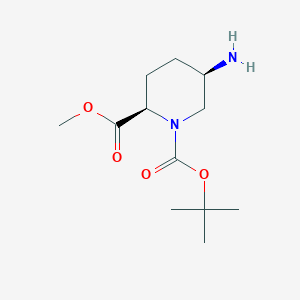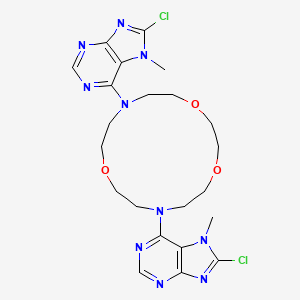
3-Benzyl-5-phenylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-phenylpyrazin-2(1H)-one is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group and a phenyl group attached to a pyrazinone core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-phenylpyrazin-2(1H)-one typically involves the condensation of appropriate benzyl and phenyl precursors with a pyrazinone derivative. One common method involves the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5-phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with other functional groups or reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-Benzyl-5-phenylpyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and disease treatment.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-5-phenylpyrazin-2-amine: This compound shares a similar core structure but differs in the presence of an amine group instead of a pyrazinone group.
5-Phenylpyrazin-2(1H)-one: Lacks the benzyl group but retains the pyrazinone and phenyl groups.
3-Benzylpyrazin-2(1H)-one: Lacks the phenyl group but retains the pyrazinone and benzyl groups.
Uniqueness
3-Benzyl-5-phenylpyrazin-2(1H)-one is unique due to the presence of both benzyl and phenyl groups attached to the pyrazinone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C17H14N2O |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
3-benzyl-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C17H14N2O/c20-17-15(11-13-7-3-1-4-8-13)19-16(12-18-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,20) |
Clé InChI |
DCMIEIHUZWOIGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=CNC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


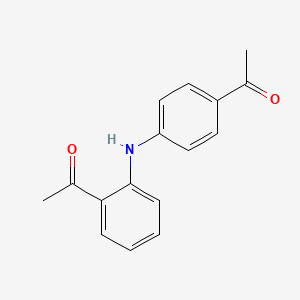
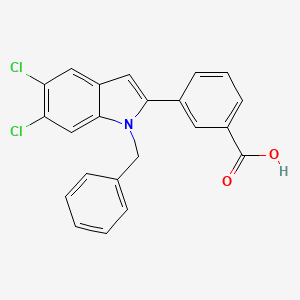
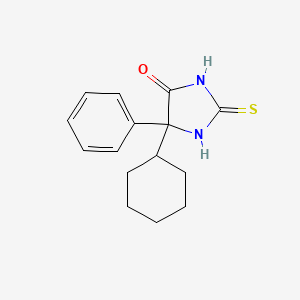
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
